molecular formula C22H19N3OS B2797422 3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone CAS No. 852132-79-7

3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone

Cat. No. B2797422
CAS RN: 852132-79-7
M. Wt: 373.47
InChI Key: CTHJFTYSHYRZSI-UHFFFAOYSA-N
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Description

The compound “3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including an isoquinoline ring, an imidazole ring, and a thiazole ring .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For instance, the solubility of a compound in different solvents can be predicted based on its polarity .

Scientific Research Applications

Antioomycete Activity

The compound and its derivatives have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans . The results of bioassay indicated that their antioomycete activity was superior to the antifungal activity against other phytopathogens .

Plant Disease Management

The compound has been used in an effort to exploit the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one for plant disease management .

Development of Antioomycete Agents

The compound and its derivatives provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

Disruption of Biological Membrane Systems

The mode of action of the compound might be the disruption of the biological membrane systems of P. recalcitrans .

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Study

The compound and its derivatives have been used in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study .

Synthesis of Derivatives

The compound has been used in the synthesis of 59 derivatives of this scaffold using the Castagnoli–Cushman reaction .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, a similar compound, DIMN, is known to act as an androgen receptor (AR) antagonist .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-15-20(21(26)24-12-11-16-7-5-6-10-18(16)13-24)27-22-23-19(14-25(15)22)17-8-3-2-4-9-17/h2-10,14H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHJFTYSHYRZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone

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